molecular formula C14H26O B14326166 Tetradeca-4,9-dien-1-ol CAS No. 108609-20-7

Tetradeca-4,9-dien-1-ol

Cat. No.: B14326166
CAS No.: 108609-20-7
M. Wt: 210.36 g/mol
InChI Key: RTVRBZVCOFYNLX-UHFFFAOYSA-N
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Description

Tetradeca-4,9-dien-1-ol: is an organic compound with the molecular formula C14H26O . It is a type of alcohol characterized by the presence of two double bonds located at the 4th and 9th positions of the tetradecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-4,9-dien-1-ol typically involves the stereoselective hydrogenation of 1,5-diynes. One common method is the condensation of 5-(2-tetrahydropyranyloxy)-pent-1-yne with 4-nonynyl or 4-nonenyl bromide, followed by hydrolysis to yield tetradeca-4,9-diyn-1-ol or tetradeca-4-yn-9-en-1-ol. These intermediates are then partially hydrogenated to produce the desired geometric isomers of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Tetradeca-4,9-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming aldehydes or ketones.

    Reduction: The double bonds can be reduced to single bonds, resulting in the formation of saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products:

    Oxidation: Formation of tetradeca-4,9-dienal.

    Reduction: Formation of tetradecan-1-ol.

    Substitution: Formation of tetradeca-4,9-dienyl halides or esters.

Scientific Research Applications

Tetradeca-4,9-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetradeca-4,9-dien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses such as attraction or mating . The exact molecular pathways and targets are still under investigation, but its activity is primarily mediated through receptor-ligand interactions.

Comparison with Similar Compounds

Uniqueness: Tetradeca-4,9-dien-1-ol is unique due to its specific double bond positions, which influence its reactivity and applications. Its ability to act as a pheromone makes it particularly valuable in entomological research and pest control.

Properties

CAS No.

108609-20-7

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradeca-4,9-dien-1-ol

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3

InChI Key

RTVRBZVCOFYNLX-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCC=CCCCO

Origin of Product

United States

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